Mikamycin B

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mikamycin B is produced by the bacterium Streptomyces mitakaensis. The preparation involves the fermentation of this bacterium, followed by extraction and purification processes . The purification procedure includes ammonium sulfate precipitation followed by chromatography on columns of calcium phosphate-cellulose, DEAE-cellulose, and Sephadex .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces mitakaensis. The fermentation broth is then subjected to a series of extraction and purification steps to isolate this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Mikamycin B unterliegt Hydrolysereaktionen, insbesondere der Hydrolyse seiner Lactonbindung .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound wird typischerweise mit zellfreien Präparationen von Streptomyces mitakaensis oder gereinigter Mikamycin-B-Lactonase durchgeführt .

Hauptprodukte: Das Hauptprodukt der Hydrolyse von this compound ist Mikamycin-B-Säure .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Mikamycin B serves as a critical compound in various fields of scientific research:

Chemistry

- Mechanism of Antibiotic Action : this compound is utilized as a model compound to study the mechanisms underlying antibiotic action and resistance. Its structural properties allow researchers to investigate interactions with bacterial ribosomes, crucial for understanding how antibiotics inhibit protein synthesis.

Biology

- Protein Synthesis Studies : The compound is instrumental in examining the effects of antibiotics on bacterial protein synthesis. By binding to the ribosomal peptidyl transferase center, this compound inhibits peptide bond formation, leading to bacterial cell death .

Medicine

- Potential Therapeutic Uses : this compound is being studied for its potential in treating infections caused by Gram-positive bacteria, including resistant strains. Its efficacy against various pathogens makes it a candidate for further clinical exploration .

Industrial Applications

This compound has notable applications in industry:

Livestock Feed Additive

- The compound is used as a feed additive to promote growth and prevent infections in livestock. Its antimicrobial properties help maintain animal health and improve productivity by reducing disease incidence.

Degradation Studies

Research has shown that this compound undergoes microbial degradation, which can affect its stability and efficacy:

- A study identified two degradation products of this compound, 4Bb and 4Bc, after exposure to specific bacterial strains . This degradation behavior is essential for understanding the compound's stability in various environments.

Lactonase Activity

- Investigations into the fermentation processes of this compound revealed that lactonase enzymes could reduce antibiotic titers during production. Strategies such as enzyme inhibitors and pH control have been implemented to enhance yields during fermentation .

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing cellular processes:

- It acts as a substrate and inhibitor for P-glycoprotein, affecting the efflux of other compounds from cells. This interaction highlights its potential role in drug delivery systems.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying antibiotic mechanisms and resistance |

| Biology | Investigates effects on bacterial protein synthesis |

| Medicine | Potential use against Gram-positive bacterial infections |

| Industry | Used as a feed additive in livestock to promote growth and prevent infections |

| Microbial Degradation | Studies on degradation products inform stability and efficacy |

| Lactonase Activity | Research on fermentation processes aims to improve production yields |

Wirkmechanismus

Mikamycin B exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome and interferes with the elongation phase of protein synthesis . This inhibition prevents the bacteria from producing essential proteins, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Mikamycin B ist eng verwandt mit mehreren anderen Antibiotika, darunter:

- Ostreogrycin

- Streptogramin

- Vernamycin

- Pristinamycin

- Virginiamycin

Diese Verbindungen weisen ähnliche Strukturen und Wirkmechanismen auf, unterscheiden sich jedoch in ihrem spezifischen antimikrobiellen Spektrum und ihrer Potenz . This compound ist einzigartig in seiner starken Aktivität gegen grampositive Bakterien und seiner Fähigkeit, synergistisch mit anderen Antibiotika der Streptogramin-Gruppe zu wirken .

Biologische Aktivität

Mikamycin B, a member of the streptogramin class of antibiotics, exhibits significant biological activity primarily through its inhibition of bacterial protein synthesis. This compound has garnered attention for its selective toxicity against various gram-positive bacteria, making it a valuable agent in the fight against antibiotic-resistant strains.

This compound functions by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the peptidyl transferase activity essential for protein synthesis. This inhibition occurs at the A and P sites of the ribosome, preventing the formation of peptide bonds between amino acids. The interaction is similar to that observed with other antibiotics like chloramphenicol and puromycin, which also target protein synthesis pathways .

Biological Activity Overview

- Type : Streptogramin B antibiotic

- Target : Bacterial ribosome (50S subunit)

- Mechanism : Inhibition of protein synthesis

- Effective Against : Primarily gram-positive bacteria

Efficacy Against Bacterial Strains

This compound has been shown to be effective against a variety of gram-positive organisms, including:

- Staphylococcus aureus (both MSSA and MRSA)

- Streptococcus pneumoniae

- Enterococcus faecalis

The minimum inhibitory concentrations (MICs) for this compound vary depending on the bacterial strain but generally fall within a range that demonstrates its potency even in cases where resistance to other antibiotics is present .

| Bacterial Strain | MIC (mg/L) | Resistance (%) | Country | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MSSA) | 1.5 | 0 | Norway | NORM/NORM-VET |

| Staphylococcus aureus (MRSA) | ≥1 | 18.9 | Norway | NORM/NORM-VET |

| Streptococcus pneumoniae | 0.5 | 5 | USA | Clinical Breakpoints |

| Enterococcus faecalis | 2 | 10 | Various | Clinical Studies |

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits protein synthesis in Staphylococcus aureus, showcasing its potential as a treatment option against resistant strains .

- Degradation Behavior : A study on the microbial degradation of this compound indicated that it undergoes hydrolysis to form two primary degradation products, enhancing our understanding of its stability and potential metabolic pathways in bacterial environments. The degradation was monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), revealing a complex interaction with microbial flora .

- Clinical Applications : Investigations into the pharmacokinetics of this compound have shown that while it is effective in vitro, achieving therapeutic levels in vivo can be challenging due to rapid degradation and low bioavailability in blood and tissues .

Eigenschaften

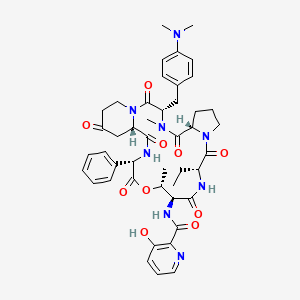

IUPAC Name |

N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-03-1 | |

| Record name | Ostreogrycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.

A: While the provided research articles do not delve into the detailed spectroscopic data of this compound, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.

A: Limited information is available on the material compatibility of this compound. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme this compound lactonase. [, , ]

A: this compound itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]

ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for this compound.

A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of this compound is crucial for its activity. Hydrolysis of this ring by this compound lactonase leads to inactivation of the antibiotic. [, ]

ANone: The provided articles do not offer information on SHE regulations or risk management specific to this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.

A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight this compound's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.

A: Research points to the emergence of resistance to this compound in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including this compound, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.